molecular formula C17H18O2 B015869 2,2-Diphenylpentanoic acid CAS No. 841-32-7

2,2-Diphenylpentanoic acid

Cat. No.: B015869
CAS No.: 841-32-7
M. Wt: 254.32 g/mol
InChI Key: IVYXLCYENQNVHM-UHFFFAOYSA-N
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Description

2,2-Diphenylpentanoic acid is an organic compound with the molecular formula C17H18O2 It is a derivative of pentanoic acid, where two phenyl groups are attached to the second carbon atom of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpentanoic acid typically involves the reaction of benzene with pentanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 2,2-diphenylpentanol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

2,2-Diphenylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

2,2-Diphenylpentanoic acid can be compared with other similar compounds such as:

    2,2-Diphenylpropanoic acid: Similar structure but with a shorter carbon chain.

    2,2-Diphenylbutanoic acid: Similar structure but with a different carbon chain length.

    2,2-Diphenylhexanoic acid: Similar structure but with a longer carbon chain.

Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

2,2-diphenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYXLCYENQNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061203
Record name Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl-
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841-32-7
Record name α-Phenyl-α-propylbenzeneacetic acid
Source CAS Common Chemistry
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Record name Benzeneacetic acid, alpha-phenyl-alpha-propyl-
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Record name Diphenylpropylacetic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88046
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Record name Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl-
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Record name Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl-
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Record name 2,2-diphenylvaleric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,2-Diphenylpentanoic acid in methadone research?

A1: this compound is a crucial compound in methadone research as it represents a major metabolite of methadone. Understanding its presence and levels can offer valuable insights into methadone metabolism within the body. Furthermore, researchers have explored its utility in developing analytical tools for methadone detection and quantification.

Q2: How is this compound utilized in analytical techniques for methadone?

A: One notable application is its incorporation into a radioimmunoassay for detecting methadone in biological samples like blood and urine []. This technique leverages a radioiodinated conjugate of this compound and L-tyrosine methyl ester. This method proves advantageous due to its simplicity, cost-effectiveness, and resistance to interference from common factors like haemolysis and various anticoagulants.

Q3: What are the key structural features of this compound?

A: While the provided abstracts don't delve into detailed spectroscopic data, they do mention the synthesis of deuterated derivatives of this compound []. This approach, involving the replacement of specific hydrogen atoms with deuterium, is invaluable for mass spectrometry studies. Analyzing the fragmentation patterns of these labeled compounds provides crucial information about the compound's structure and fragmentation pathways during mass spectrometry analysis.

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